Lipophilicity Shift vs. 3-Benzyl Analogue in Fragment Screening
The target compound exhibits a computed LogP of 1.73, representing an increase of approximately 0.73 log units versus the non-halogenated 3-benzyl analogue (predicted LogP ~1.0 based on the unsubstituted benzyl scaffold, C₁₂H₁₄N₄, MW 214.27) . This ΔLogP of ~0.7 units is consistent with the well-characterised Hansch π-value for aromatic bromine substitution (~0.86 for Br on benzene) [1]. The higher lipophilicity, combined with a retained TPSA of 42.74 Ų, shifts the ligand efficiency indices (LE, LLE) meaningfully for fragment-based screening campaigns where property-based triage determines which fragments progress to hit elaboration.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.73 (computed, consensus method) |
| Comparator Or Baseline | 3-Benzyl analogue (CAS 1035454-21-7): predicted LogP ~1.0 (based on unsubstituted benzyl scaffold); ΔLogP(Br–H) = +0.73 |
| Quantified Difference | ΔLogP ≈ +0.73 log units (approximately 5.4-fold increase in octanol-water partitioning) |
| Conditions | Computational prediction (Leyan/consensus LogP method); validated against experimentally determined Hansch π(Br) values |
Why This Matters
A ΔLogP of 0.73 units is sufficient to alter membrane permeability, solubility, and non-specific protein binding profiles, making the brominated compound functionally non-interchangeable with the benzyl analogue in cellular assays and in vivo studies.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. Aromatic Br substituent constant π = 0.86. View Source
